molecular formula C25H40O4 B1627614 Methyl 7a,12a-dihydroxy-5b-chol-2-enoate CAS No. 77731-10-3

Methyl 7a,12a-dihydroxy-5b-chol-2-enoate

Cat. No.: B1627614
CAS No.: 77731-10-3
M. Wt: 404.6 g/mol
InChI Key: WORLYKPLNOTUAH-KGFCUSQPSA-N
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Description

Methyl 7a,12a-dihydroxy-5b-chol-2-enoate is a chemical compound with the molecular formula C25H40O4. It is a derivative of bile acids, which are steroid acids found predominantly in the bile of mammals. This compound is known for its unique structure, which includes hydroxyl groups at the 7a and 12a positions and a double bond at the 2-position of the cholestane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7a,12a-dihydroxy-5b-chol-2-enoate typically involves multiple steps, starting from cholic acid or its derivatives. The process includes selective hydroxylation, esterification, and oxidation reactions. One common method involves the use of dimethyldioxirane for remote hydroxylation, followed by tert-butyldimethylsilylation for site-selective protection, and pyridinium dichromate for oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7a,12a-dihydroxy-5b-chol-2-enoate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of double bonds or ketones to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium dichromate, dimethyldioxirane.

    Reduction: Zinc borohydride, catalytic hydrogenation.

    Substitution: Various alkylating agents and nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further chemical transformations or as intermediates in the synthesis of other compounds .

Scientific Research Applications

Methyl 7a,12a-dihydroxy-5b-chol-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7a,12a-dihydroxy-5b-chol-2-enoate involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and transporters, influencing cholesterol metabolism and bile acid synthesis. The compound’s hydroxyl groups and double bond play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • Chenodeoxycholic acid (3a,7a-dihydroxy-5b-cholan-24-oic acid)
  • Cholic acid (3a,7a,12a-trihydroxy-5b-cholan-24-oic acid)
  • Ursodeoxycholic acid (3a,7b-dihydroxy-5b-cholan-24-oic acid)

Uniqueness

Methyl 7a,12a-dihydroxy-5b-chol-2-enoate is unique due to its specific hydroxylation pattern and the presence of a double bond at the 2-position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(8-11-22(28)29-4)17-9-10-18-23-19(14-21(27)25(17,18)3)24(2)12-6-5-7-16(24)13-20(23)26/h5-6,15-21,23,26-27H,7-14H2,1-4H3/t15-,16+,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORLYKPLNOTUAH-KGFCUSQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CC=CC4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC=CC4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561087
Record name methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77731-10-3
Record name methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate
Reactant of Route 2
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate
Reactant of Route 3
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate
Reactant of Route 4
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate
Reactant of Route 5
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate
Reactant of Route 6
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate

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